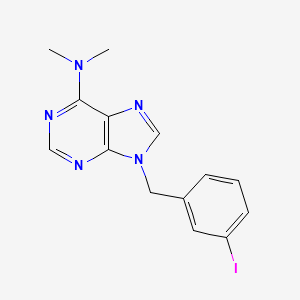

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-

Description

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- (CAS: 112089-12-0) is a synthetic purine derivative with the molecular formula C₁₄H₁₄IN₅ and a molecular weight of 379.20 g/mol . Structurally, it features a purine core modified at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 9-position with a 3-iodobenzyl substituent. The iodine atom on the phenyl ring introduces significant steric bulk and electronic effects, which may enhance binding affinity through halogen bonding or influence metabolic stability .

Propriétés

Numéro CAS |

112089-12-0 |

|---|---|

Formule moléculaire |

C14H14IN5 |

Poids moléculaire |

379.20 g/mol |

Nom IUPAC |

9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |

InChI |

InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |

Clé InChI |

HPDVTHASRPPIJC-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-iodobenzyl bromide, which is obtained by bromination of 3-iodotoluene.

Nucleophilic Substitution: The 3-iodobenzyl bromide is then subjected to a nucleophilic substitution reaction with N,N-dimethyl-9H-purin-6-amine.

Industrial Production Methods

Industrial production of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.

Analyse Des Réactions Chimiques

Types of Reactions

9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity and leading to various biological effects . The iodobenzyl group enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

Key Observations :

- Dimethylamino groups at the 6-position are common across these derivatives, enhancing solubility and membrane permeability compared to non-alkylated purines .

Kinase Inhibition

- The iodine substituent may enhance target binding through hydrophobic or halogen interactions.

- 9-Cyclopentyl-N²,N²-dimethyl-9H-purine-2,6-diamine: Exhibits dual activity against A2A adenosine receptor (A2AR) and CK1δ kinase, with balanced affinity (Ki = 0.75 µM for A2AR) .

Antiviral Potential

Metabolic Stability

- The 3-iodobenzyl group likely reduces metabolic degradation compared to smaller substituents (e.g., methyl or fluorine), as seen in analogues where bulky groups protect against enzymatic oxidation .

Activité Biologique

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-, a synthetic compound belonging to the purine family, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with cellular pathways, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a purine ring structure with the following key features:

- Dimethylamino group at the 6-position

- Iodobenzyl group at the 9-position

These modifications enhance its biological activity and interaction with various biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4I |

| Molecular Weight | 379.20 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| LogP | Not specified |

Research indicates that 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- acts as a potential inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K plays a crucial role in cell growth, proliferation, and survival signaling pathways. By inhibiting PI3K, this compound may disrupt cancer cell signaling, leading to reduced tumor growth.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to interact with various proteins and nucleic acids. Interaction studies revealed that it can effectively bind to specific targets, modulating biological pathways involved in cell signaling and proliferation.

For example, a study highlighted the cytotoxic effects of related purine derivatives on cancer cell lines, showing IC50 values ranging from 3 μM to 39 μM for effective compounds. These results suggest that structural modifications can significantly impact biological activity.

Case Studies

- Cytotoxicity Evaluation : A study focused on N-(9H-purin-6-yl) benzamide derivatives reported that compounds similar to 9H-Purin-6-amine exhibited significant cytotoxicity against various cancer cell lines. The lead compound showed synergistic effects when combined with nucleoside analogs like fludarabine, enhancing its therapeutic potential .

- Antitumoral Activity : In vivo experiments indicated weak antitumoral activity for some derivatives of this class, suggesting further optimization is needed for clinical applicability .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to 9H-Purin-6-amine:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 9H-Purin-6-amino-N,N-dimethyl | Dimethylamino at position 6 | Potential PI3K inhibitor | Basic purine structure |

| 9H-Purin-6-amino-N,N-dimethyl-(4-nitrophenyl)methyl | Para substitution | Similar biological activity | Different electronic properties |

| 2-Chloro-N,N-dimethyl-(3-nitrobenzyl) | Chlorine substitution at position 2 | Anticancer properties | Enhanced reactivity due to chlorine |

This comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.